7-Bromo-5-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine
Description
Properties
Molecular Formula |
C6H4BrClN4 |
|---|---|
Molecular Weight |
247.48 g/mol |
IUPAC Name |
7-bromo-5-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C6H4BrClN4/c7-4-1-3(8)5-6(9)10-2-11-12(4)5/h1-2H,(H2,9,10,11) |
InChI Key |
FQDQCAMCXDRAST-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C1Cl)C(=NC=N2)N)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-Bromo-5-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of pyrrole derivatives with bromohydrazone, followed by the formation of triazinium dicyanomethylide. This multistep synthesis often requires transition metal-mediated reactions and rearrangement of pyrrolooxadiazines . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
7-Bromo-5-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds similar to 7-bromo-5-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine exhibit potent antitumor properties. For instance, derivatives of pyrrolo[2,1-f][1,2,4]triazine have been synthesized and tested for their ability to inhibit thymidylate synthase and dihydrofolate reductase—key enzymes involved in DNA synthesis and repair. These inhibitors are crucial in cancer treatment strategies due to their role in disrupting cellular proliferation pathways .
Antiviral Properties
The compound has also shown promise in antiviral applications. Studies have suggested that modifications to the pyrrolo-triazine structure can enhance its efficacy against viral pathogens by interfering with viral replication mechanisms. This potential makes it a candidate for further exploration in antiviral drug development.
Building Block for Organic Synthesis
7-Bromo-5-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine serves as an essential building block in organic synthesis. Its unique structure allows for the construction of more complex molecules through various coupling reactions. For example:
| Reaction Type | Description |
|---|---|
| Cross-Coupling | Utilized in Suzuki and Stille reactions to form biaryl compounds. |
| Nucleophilic Substitution | Acts as a nucleophile or electrophile in substitution reactions to generate diverse derivatives. |
Material Science Applications
In material science, this compound can be integrated into polymers or coatings due to its stability and unique electronic properties. Research into its incorporation into conductive polymers has indicated potential uses in electronic devices and sensors.
Synthesis of Antitumor Agents
A notable study involved synthesizing a series of pyrrolo-triazine derivatives that were evaluated for their cytotoxic effects on various cancer cell lines. The results demonstrated that certain modifications to the 7-bromo-5-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine framework significantly enhanced antitumor activity compared to existing chemotherapeutics .
Development of Antiviral Compounds
Another case study focused on the antiviral properties of related compounds where structural modifications led to increased potency against specific viral strains. This research highlighted the importance of structure-activity relationships (SAR) in optimizing new antiviral agents based on the pyrrolo-triazine core .
Mechanism of Action
The mechanism of action of 7-Bromo-5-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with molecular targets such as PRMT5. By inhibiting PRMT5, the compound can affect gene expression and cellular processes, leading to potential anticancer effects. The pathways involved in this mechanism are still under investigation, but it is believed that the compound can interfere with the methylation of arginine residues on histones and other proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
- Synthesis : Synthesized via bromination of pyrrolo[2,1-f][1,2,4]triazin-4-amine (5) using bromine sources under controlled conditions. This intermediate is pivotal in continuous-flow synthesis routes for Remdesivir, achieving scalability and efficiency .
- Applications : Acts as a nucleobase unit in antiviral prodrugs. Its bromine substituent facilitates Suzuki-Miyaura couplings, enabling modular drug design .
Key Data :
Property Value Molecular Formula C₆H₅BrN₄ Molecular Weight 213.04 g/mol Purity ≥95% (industrial scale)
5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
- Synthesis : Brominated at position 5, this derivative is synthesized using regioselective bromination protocols. It is commercially available (CAS 937047-47-7) with 95% purity .
- Applications : Less studied than the 7-bromo analog but explored in anticancer research due to its antiproliferative activity against human cancer cells .
Key Data :
Property Value Molecular Formula C₆H₅BrN₄ Molecular Weight 213.04 g/mol Price (100 mg) 144.00 CNY (industrial source)
7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine
- Synthesis : Prepared via iodination of the parent triazine. Used interchangeably with 7-bromo analogs in cyanation reactions, though iodine's higher atomic radius may reduce reaction rates .
- Applications : A precursor for Remdesivir synthesis. Its iodine group allows for efficient metal-halogen exchange in Grignard reactions .
Key Data :
Property Value Molecular Formula C₆H₅IN₄ Molecular Weight 260.03 g/mol
4-Chloro Derivatives (e.g., 7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-2-amine)
- Synthesis : Chlorination at position 4 introduces steric and electronic effects. For example, N-benzyl-7-bromo-4-chloro derivatives (CAS 1936113-64-2) are synthesized for kinase inhibitor research .
- Applications : Chlorine enhances binding affinity in PI3Kδ inhibitors by forming hydrogen bonds with target proteins .
Key Data :
Property Value Molecular Formula C₁₂H₁₀BrClN₅ Molecular Weight 347.60 g/mol
Pyrrolo[2,1-f][1,2,4]triazin-4-amine (Parent Compound)
- Synthesis: Produced via multistep routes involving cyclization of N-aminopyrrole derivatives .
- Applications : The unsubstituted core structure exhibits moderate antiviral and anticancer activity but serves as a scaffold for halogenation or functionalization .
Key Data :
Property Value Molecular Formula C₆H₆N₄ Molecular Weight 134.14 g/mol CAS Number 159326-68-8
Research Findings and Trends
- Substituent Effects : Bromine at position 7 enhances electrophilicity for cross-coupling reactions, while chlorine at position 5 may sterically hinder reactivity compared to position 4 .
- Biological Activity : Halogenated derivatives show improved pharmacokinetic profiles over the parent compound. For instance, 7-bromo analogs are critical in Remdesivir’s efficacy against RNA viruses .
- Industrial Demand : Large-scale synthesis of 7-bromo derivatives is prioritized due to their role in COVID-19 therapeutics, with continuous-flow methods reducing production costs .
Biological Activity
Chemical Identity and Properties
7-Bromo-5-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound with the following characteristics:
- Molecular Formula : CHBrClN
- Molecular Weight : 247.48 g/mol
- CAS Number : 1909271-55-1
This compound is part of a class of pyrrolo[2,1-f][1,2,4]triazines known for their diverse biological activities, including potential applications in anticancer and antiviral therapies.
Anticancer Activity
Research has demonstrated that compounds within the pyrrolo[2,1-f][1,2,4]triazine family exhibit significant anticancer properties. For instance:
- In vitro Studies : A study evaluated the cytotoxicity of various derivatives against human cancer cell lines such as MCF7 (breast adenocarcinoma) and K562 (chronic myeloid leukemia). The results indicated that while some derivatives showed promise, the specific activity of 7-Bromo-5-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine requires further investigation to determine its efficacy against these cell lines .
Antiviral Potential
The structural features of pyrrolo[2,1-f][1,2,4]triazines suggest potential antiviral activity. The synthesis of related compounds has been linked to the development of antiviral agents like Remdesivir. Continuous flow synthesis methods have been optimized to produce these compounds at scale for therapeutic use against viral infections .
The biological activity of 7-Bromo-5-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine may involve:
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Potential activity against various cancer cell lines; specific efficacy needs further study. |
| Antiviral | Related compounds show promise; synthesis methods are being developed for large-scale production. |
| Mechanism | Possible inhibition of key protein kinases involved in cancer progression. |
Case Study 1: Synthesis and Characterization
A study focused on synthesizing new derivatives of pyrrolo[2,1-f][1,2,4]triazines and evaluating their biological activities. The researchers used techniques such as X-ray crystallography and DFT calculations to characterize these compounds structurally and electronically .
Case Study 2: Inhibition Studies
In a comparative study of various triazine derivatives against protein kinases, it was found that while many exhibited inhibitory activity at micromolar concentrations, the specific activity of 7-Bromo-5-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine was not documented in detail. This highlights the need for targeted studies to explore its potential as a kinase inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
